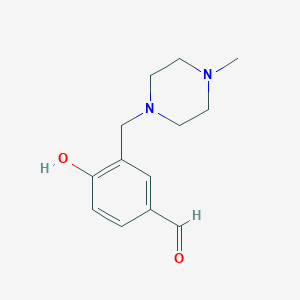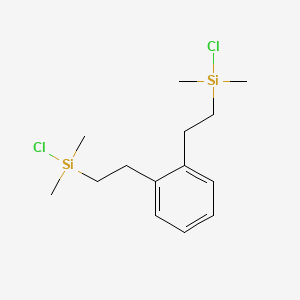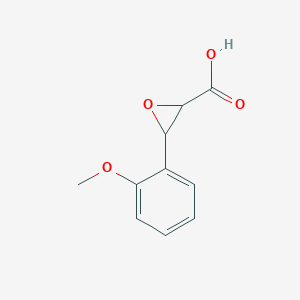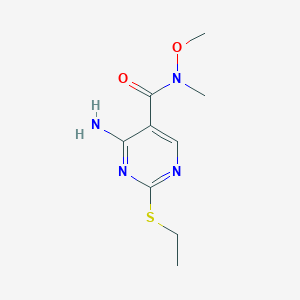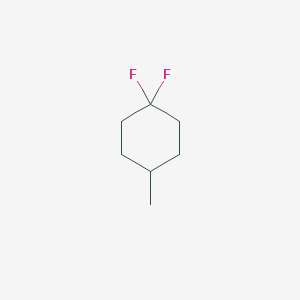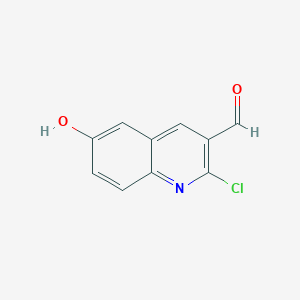
2-氯-6-羟基喹啉-3-甲醛
描述
2-Chloro-6-hydroxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of recent research . It is related to 2-chloroquinoline-3-carbaldehyde, a compound that has been studied for its applications in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Synthesis Analysis
The synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involves various catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in the literature .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde is represented by the empirical formula C10H6ClNO2 . The InChI key is CBLORNUIUVMGAS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .科学研究应用
合成和化学性质
- 2-氯喹啉-3-甲醛及其类似物,包括 2-氯-6-羟基喹啉-3-甲醛,主要参与喹啉环系合成和稠合或二元喹啉核杂环体系的构建 (Hamama 等,2018)。
- 自 1970 年代以来,该化合物已用于各种合成和反应过程中,突显了其在有机化学中的长期意义 (Abdel-Wahab & Khidre,2012)。
生物和医药应用
- 喹啉衍生物,包括 2-氯喹啉-3-甲醛,以其广泛的生物活性而闻名。从这些化合物合成的某些衍生物已被评估为潜在的人 AKT1 抑制剂,这可能对癌症治疗产生影响 (Ghanei 等,2016)。
- 源自这些化合物的 novel 替代喹啉显示出有效的镇痛活性,表明它们在疼痛管理中的潜在用途 (Kidwai & Negi,1997)。
材料科学和其他应用
- 在材料科学中,2-氯喹啉-3-甲醛因其对金属表面的缓蚀性能而被研究,证明了其在工业应用中的潜在用途 (Lgaz 等,2017)。
- 喹啉衍生物也因其光物理性质而被探索,例如在聚集诱导发射增强 (AIEE) 的研究中,该研究在传感器技术和材料科学中有应用 (Chakraborty 等,2018)。
环境和绿色化学
- 该化合物已参与绿色化学方法,强调其合成和应用中的环保方法 (Patel 等,2020)。
属性
IUPAC Name |
2-chloro-6-hydroxyquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRTANOQNQDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

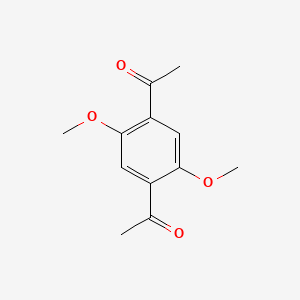
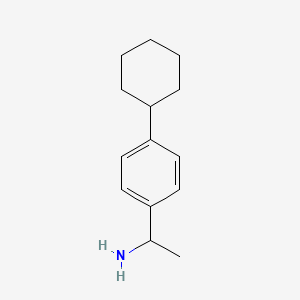
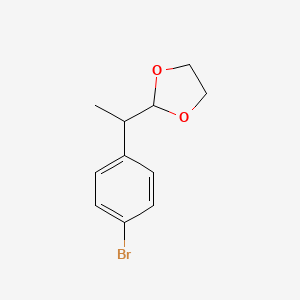
![(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3152637.png)
